molecular formula C11H15ClN4O3S2 B2624733 3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea CAS No. 885458-84-4

3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea

Cat. No.: B2624733
CAS No.: 885458-84-4
M. Wt: 350.84
InChI Key: NBHPCRXRJNRGCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea typically involves the reaction of 2-chloro-5-(morpholine-4-sulfonyl)aniline with thiourea under controlled conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine-4-sulfonyl group, in particular, contributes to its potential as an enzyme inhibitor and its versatility in various chemical reactions.

Properties

IUPAC Name

1-amino-3-(2-chloro-5-morpholin-4-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O3S2/c12-9-2-1-8(7-10(9)14-11(20)15-13)21(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6,13H2,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHPCRXRJNRGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=S)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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